4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is an organic compound with the molecular formula C14H16N2O6S2. It is a derivative of biphenyl, featuring amino and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Catalysts and Reagents: Industrial processes often use more efficient catalysts and reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl compounds.
Scientific Research Applications
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- Benzidine-3-sulfonic acid
Uniqueness
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
6344-19-0 |
---|---|
Molecular Formula |
C14H16N2O6S2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3-methyl-5-sulfophenyl)-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N2O6S2/c1-7-3-9(5-11(13(7)15)23(17,18)19)10-4-8(2)14(16)12(6-10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
GGRHNDITSHGOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C2=CC(=C(C(=C2)C)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.